1-(5-(Dimethylamino)pyrazin-2-yl)ethanone
Description
1-(5-(Dimethylamino)pyrazin-2-yl)ethanone is a pyrazine derivative featuring a dimethylamino group at the pyrazine ring's 5-position and an ethanone (acetyl) substituent at the 2-position. Its molecular formula is C₈H₁₁N₃O, with a molecular weight of 165.20 g/mol. The compound is structurally characterized by a planar pyrazine ring system, which facilitates π-π interactions and hydrogen bonding, making it a versatile intermediate in medicinal and coordination chemistry .
The dimethylamino group enhances solubility in polar solvents, while the ethanone moiety provides a reactive site for further functionalization, such as condensation reactions to form oximes or coordination with transition metals .
Properties
Molecular Formula |
C8H11N3O |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
1-[5-(dimethylamino)pyrazin-2-yl]ethanone |
InChI |
InChI=1S/C8H11N3O/c1-6(12)7-4-10-8(5-9-7)11(2)3/h4-5H,1-3H3 |
InChI Key |
GRCSVLCHQJZLAK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN=C(C=N1)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(5-(Dimethylamino)pyrazin-2-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 2-chloropyrazine with dimethylamine, followed by acetylation. The reaction conditions typically include the use of a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction, and an acetylating agent like acetic anhydride or acetyl chloride.
Industrial Production Methods
In an industrial setting, the synthesis of 1-(5-(Dimethylamino)pyrazin-2-yl)ethanone may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability. The use of automated systems for monitoring and controlling reaction parameters is also common in industrial production.
Chemical Reactions Analysis
Types of Reactions
1-(5-(Dimethylamino)pyrazin-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: N-oxides of 1-(5-(Dimethylamino)pyrazin-2-yl)ethanone.
Reduction: 1-(5-(Dimethylamino)pyrazin-2-yl)ethanol.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
1-(5-(Dimethylamino)pyrazin-2-yl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism by which 1-(5-(Dimethylamino)pyrazin-2-yl)ethanone exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The dimethylamino group can enhance the compound’s binding affinity and specificity for its target, while the ethanone group may participate in hydrogen bonding or other interactions.
Comparison with Similar Compounds
Table 1: Structural Features of Selected Ethanone Derivatives
Key Observations :
- Electron-donating groups (e.g., dimethylamino, methoxy) increase solubility in polar solvents compared to non-polar substituents.
- Heterocyclic extensions (e.g., oxadiazole, thiazole) enhance rigidity and binding affinity in biological systems .
Physicochemical Properties
Table 2: Spectral and Solubility Data
Key Trends :
Table 3: Reported Bioactivities of Analogous Compounds
Insights :
- Ethanone derivatives with electron-rich aromatic systems (e.g., methoxyphenyl) exhibit anti-inflammatory and antioxidant properties .
- The dimethylamino group in the target compound may enhance bioavailability and CNS penetration due to increased lipophilicity .
Biological Activity
1-(5-(Dimethylamino)pyrazin-2-yl)ethanone is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, focusing on its interactions with various biological targets, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazine ring substituted with a dimethylamino group and an ethanone group , contributing to its unique chemical properties. The molecular formula is . The presence of the dimethylamino group enhances the compound's solubility and binding affinity to biological targets, which is crucial for its pharmacological applications.
1-(5-(Dimethylamino)pyrazin-2-yl)ethanone exhibits biological activity primarily through its interaction with specific enzymes and receptors. The dimethylamino group is known to enhance the compound's binding affinity, which may modulate the activity of these targets. This modulation is essential for developing new therapeutic agents.
Research has indicated that compounds with similar pyrazine structures can exhibit a range of bioactivities, including:
- Antimicrobial Activity : Pyrazine derivatives have shown potential in inhibiting various pathogens, including Mycobacterium tuberculosis .
- Anticancer Properties : Studies have demonstrated that certain pyrazine derivatives can induce apoptosis in cancer cells. For instance, derivatives similar to 1-(5-(Dimethylamino)pyrazin-2-yl)ethanone have been evaluated for their effects on leukemia cells, showing significant inhibition of cell proliferation and induction of apoptosis .
Synthesis Methods
Several synthetic routes have been developed for producing 1-(5-(Dimethylamino)pyrazin-2-yl)ethanone. These methods often involve the reaction of substituted pyrazines with appropriate acylating agents under controlled conditions. A common approach includes:
- Starting Materials : Substituted pyrazines and acyl chlorides.
- Reaction Conditions : Typically performed under inert atmospheres (e.g., nitrogen) to prevent oxidation.
- Purification : Products are usually purified through column chromatography to isolate the desired compound.
Anticancer Activity Assessment
A notable study assessed the anticancer potential of pyrazine derivatives similar to 1-(5-(Dimethylamino)pyrazin-2-yl)ethanone against human leukemia K562 cells. The study utilized various concentrations (20-120 μM) over 24-72 hours, employing assays such as MTT for cell viability and flow cytometry for apoptosis detection.
Key Findings:
- IC50 Values : The compound demonstrated an IC50 of approximately 25 μM after 72 hours.
- Mechanism of Action : Induction of apoptosis was confirmed through morphological assessments and gene expression analysis, revealing downregulation of anti-apoptotic genes (Bcl2, Survivin) and upregulation of pro-apoptotic genes (Bax) .
Comparative Biological Activity
A comparison table summarizing the biological activities of various pyrazine derivatives, including 1-(5-(Dimethylamino)pyrazin-2-yl)ethanone, is presented below:
| Compound Name | Biological Activity | IC50 (μM) | Targeted Cells |
|---|---|---|---|
| 1-(5-(Dimethylamino)pyrazin-2-yl)ethanone | Anticancer (leukemia cells) | 25 | K562 |
| 2-mOPP | Anticancer | 25 | K562 |
| P4 | Antimicrobial | - | Various bacteria |
| P10 | Antioxidant & Antimicrobial | - | Various bacteria |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
